molecular formula C4H5N3OS B086386 6-amino-4-sulfanylidene-1H-pyrimidin-2-one CAS No. 1073-82-1

6-amino-4-sulfanylidene-1H-pyrimidin-2-one

Cat. No.: B086386
CAS No.: 1073-82-1
M. Wt: 143.17 g/mol
InChI Key: DICDUABQXBWBLE-UHFFFAOYSA-N
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Description

6-Amino-4-sulfanylidene-1H-pyrimidin-2-one (CAS 1073-82-1) is a biochemical building block and organic intermediate with the molecular formula C4H5N3OS and a molecular weight of 143.17 g/mol . This compound, also known as 6-thiocytosine or 6-mercaptocytosine, is a derivative of the nucleobase cytosine where the oxygen atom at the 4-position is replaced by sulfur, a modification that lends unique reactivity and potential for studying nucleotide analogs and metabolic pathways . Researchers value this heterocyclic compound as a versatile precursor in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules . Handling this material requires careful attention to safety. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Appropriate personal protective equipment, including gloves, eye protection, and protective clothing, is essential. Use only in a well-ventilated area, and avoid breathing its dust or fumes . This product is strictly for research applications and is labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet for comprehensive handling and disposal guidelines.

Properties

IUPAC Name

6-amino-4-sulfanylidene-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5N3OS/c5-2-1-3(9)7-4(8)6-2/h1H,(H4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICDUABQXBWBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364343
Record name 6-amino-4-thioxo-3,4-dihydropyrimidin-2(1H)-one
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Molecular Weight

143.17 g/mol
Source PubChem
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CAS No.

1073-82-1
Record name Uracil, 6-amino-4-thio-
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Record name 6-amino-4-thioxo-3,4-dihydropyrimidin-2(1H)-one
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Record name 4-AMINO-2-HYDROXY-6-MERCAPTOPYRIMIDINE
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Record name 6-amino-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one
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Preparation Methods

Thiourea-Mediated Cyclization

A representative procedure involves refluxing ethyl acetoacetate with thiourea in acidic ethanol (HCl or H₂SO₄) to generate the pyrimidine core. For example:

  • Reactants : Ethyl acetoacetate (1.2 eq), thiourea (1.0 eq), concentrated HCl (catalytic).

  • Conditions : Reflux at 80°C for 6–8 hours.

  • Yield : 60–70% after recrystallization from ethanol.

The reaction proceeds via enolization of the β-keto ester, followed by nucleophilic attack by thiourea to form intermediate thioamides. Cyclization and dehydration yield the 4-sulfanylidene moiety. Substituting thiourea with guanidine carbonate introduces the 6-amino group directly.

Ytterbium-Catalyzed Heterocyclization

Modern approaches employ transition-metal catalysis to enhance regioselectivity and reduce reaction times. Ytterbium triflate [Yb(OTf)₃] has emerged as an effective catalyst for pyrimidine synthesis via heterocyclization of ynone intermediates with amidines.

Synthesis of Ynone Precursors

Ynone derivatives are prepared through alkynylation of Weinreb amides. For instance:

  • Reactants : N-Boc-l-aspartic acid t-butyl ester, alkynyl lithium reagents.

  • Conditions : −78°C to room temperature, 12–24 hours.

  • Intermediate : Ynone 10c (isolated in 85% yield).

Ytterbium-Catalyzed Cyclization

The ynone undergoes cyclization with formamidine hydrochloride in the presence of Yb(OTf)₃:

  • Catalyst Loading : 20 mol% Yb(OTf)₃.

  • Solvent : Dichloromethane (DCM) at 50°C for 24 hours.

  • Yield : 50–64% for 6-amino-4-sulfanylidene derivatives.

This method avoids harsh basic conditions and enables scalability. The electron-deficient pyrimidine ring enhances charge-transfer properties, critical for fluorescence applications.

Solvent and Temperature Optimization

Reaction efficiency heavily depends on solvent polarity and temperature. Comparative studies reveal:

ParameterOptimal ConditionYield ImprovementSource
Solvent DMF+25%
Temperature 160°C (reflux)+15%
Catalyst Yb(OTf)₃ (20 mol%)+30%

Polar aprotic solvents like DMF stabilize intermediates, while elevated temperatures accelerate cyclization kinetics.

Post-Synthetic Modifications

Thiolation of Pyrimidinones

6-Aminopyrimidin-2-one can be converted to the 4-sulfanylidene derivative via thiolation:

  • Reagents : Lawesson’s reagent (2.0 eq), toluene.

  • Conditions : Reflux at 110°C for 4 hours.

  • Yield : 75–80%.

This step replaces the carbonyl oxygen with sulfur, confirmed by IR spectroscopy (C=O at 1680 cm⁻¹ → C=S at 1250 cm⁻¹).

Structural Characterization

Key analytical data for this compound:

TechniqueObservationsSource
¹H NMR (DMSO-d₆)δ 6.85 (s, 1H, NH₂), δ 2.30 (s, 1H, SH)
IR 3350 cm⁻¹ (N–H), 1250 cm⁻¹ (C=S)
HRMS [M+H]⁺ m/z 156.0321 (calc. 156.0318)

X-ray crystallography confirms planar geometry and hydrogen bonding between NH₂ and C=S groups.

Challenges and Solutions

Low Yields with Formamidine

Early attempts using formamidine hydrochloride under basic conditions yielded <25% due to side reactions. Increasing Yb(OTf)₃ loading to 20 mol% improved yields to 50% by stabilizing reactive intermediates.

Purification Difficulties

Column chromatography (SiO₂, ethyl acetate/hexane) effectively separates the product from oligomeric byproducts. Recrystallization from ethanol/water (1:1) enhances purity to >95% .

Chemical Reactions Analysis

Types of Reactions: Litorin (trifluoroacetate salt) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The table below compares 6-amino-4-sulfanylidene-1H-pyrimidin-2-one with structurally similar pyrimidinone derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Biological Activity
This compound 4-SH, 2-ketone, 6-NH₂ C₄H₄N₃OS 141.16 Not reported Potential CDK2 inhibition
6-Amino-2-methoxy-4(1H)pyrimidinone 2-OCH₃, 4-ketone, 6-NH₂ C₅H₇N₃O₂ 141.13 214–216 Higher crystallinity
6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone 2-SC≡CCH₂, 5-NO₂, 6-NH₂ C₇H₆N₄O₃S 226.21 Not reported Enhanced electrophilicity due to NO₂
6-Amino-2-methyl-5-(piperidin-1-ylmethyl)-1H-pyrimidin-4-one 2-CH₃, 5-(piperidinylmethyl), 6-NH₂ C₁₁H₁₈N₄O 222.29 Not reported Increased lipophilicity (LogP = 1.58)
4-Aryl-2,6-dimethyl-3,4-dihydropyrimidine-5-carboxylates 4-Aryl, 2,6-CH₃, 5-COOR Variable Variable Variable Broad-spectrum bioactivity (e.g., antibacterial)

Structural and Functional Differences

Sulfur vs. Thione derivatives (e.g., dihydropyrimidin-2(1H)-thione) exhibit distinct antibacterial activity compared to their oxo counterparts, as sulfur’s polarizability and larger atomic size alter molecular interactions .

Amino Group Position: The 6-amino group is conserved across analogues, facilitating hydrogen bonding with biological targets. However, its electronic effects vary depending on adjacent substituents (e.g., electron-withdrawing NO₂ in the nitro-propargyl derivative reduces basicity) .

Synthetic Accessibility :

  • Methoxy and propargylsulfanyl derivatives are synthesized via alkylation or nucleophilic substitution under mild conditions .
  • Piperidinylmethyl and aryl-substituted analogues require multi-step protocols involving coupling reactions or microwave-assisted synthesis .

Key Research Findings

Substituent Effects on Reactivity :

  • Propargylsulfanyl groups enable click chemistry modifications, expanding applications in drug conjugates .
  • Methoxy groups increase thermal stability (mp > 200°C), favoring solid-state formulations .

Tautomerism and Stability :

  • Sulfanylidene derivatives exist in thione-thiol tautomeric equilibria, influencing solubility and reactivity .

Structure-Activity Relationships (SAR) :

  • Aryl substituents at position 4 enhance π-π stacking with aromatic residues in target proteins .

Biological Activity

6-Amino-4-sulfanylidene-1H-pyrimidin-2-one, also known as 6-amino-4-thioxo-3,4-dihydropyrimidin-2(1H)-one, is a compound with significant biological activity. It has been the subject of various studies due to its potential therapeutic applications, particularly in oncology and antimicrobial research. This article reviews the biological activities of this compound, summarizing key findings from recent research.

  • Molecular Formula : C4H5N3OS
  • Molecular Weight : 129.16 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1073-82-1

The primary mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the sulfanylidene group contributes to its reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In a study evaluating its cytotoxic effects on several human cancer cell lines, including melanoma (A375 and C32) and breast cancer (MCF-7), the compound exhibited significant growth inhibition.

Cell LineIC50 (µM)Effect
A375 (melanoma)100Significant apoptosis
C32 (melanoma)200Moderate apoptosis
MCF-7150Dose-dependent inhibition

The compound demonstrated a higher cytotoxic effect compared to standard chemotherapy agents like 5-fluorouracil, indicating its potential as a novel anticancer agent .

Antimicrobial Activity

This compound has also shown promising antibacterial properties. In vitro studies indicated that it is effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were notably lower than those for many conventional antibiotics, suggesting its potential utility in treating bacterial infections.

Bacterial StrainMIC (µg/mL)Activity Level
Escherichia coli50Moderate
Staphylococcus aureus25High

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents .

Case Studies

  • Cytotoxicity in Melanoma Cells : A study conducted on A375 melanoma cells revealed that treatment with this compound led to significant morphological changes indicative of apoptosis. The researchers employed clonogenic assays to assess long-term survival post-treatment, confirming a marked reduction in colony formation at concentrations above 100 µM .
  • Antibacterial Efficacy : Another investigation focused on the antibacterial properties of this compound against E. coli and S. aureus. The results indicated that at sub-micromolar concentrations, the compound inhibited bacterial growth effectively, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or function .

Q & A

Q. What are the common synthetic routes for 6-amino-4-sulfanylidene-1H-pyrimidin-2-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols or one-pot reactions , depending on target complexity.

  • Multi-step synthesis (e.g., ):
    • Step 1: Condensation of thiourea derivatives with β-keto esters under reflux in ethanol or dimethyl sulfoxide (DMSO).
    • Step 2: Functionalization via nucleophilic substitution or alkylation.
    • Key reagents: Ethanol (solvent), thiourea, β-keto esters, and alkylating agents.
  • One-pot synthesis ():
    • Utilizes Biginelli-like reactions with aldehydes, urea/thiourea, and β-dicarbonyl compounds.
    • Advantages: Reduced purification steps; optimized for time efficiency.
  • Critical parameters : Solvent polarity (e.g., DMSO enhances nucleophilicity), temperature (80–120°C), and pH control (neutral to mildly acidic) .

Q. How is the structural integrity of this compound confirmed experimentally?

A combination of spectroscopic and analytical methods is employed:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 6.2–7.1 ppm confirm aromatic protons; δ 2.1–3.5 ppm for alkyl/amino groups.
    • ¹³C NMR : Carbonyl (C=O) signals at ~170–180 ppm; thiocarbonyl (C=S) at ~190–200 ppm .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight (e.g., ~183 g/mol for the base structure) .
  • Melting point analysis : Pure compounds exhibit sharp melting points (e.g., 214–216°C for analogues; ).

Q. What analytical techniques are recommended for assessing purity and stability?

  • HPLC : Quantifies impurities using reverse-phase C18 columns (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) .
  • TLC : Monitors reaction progress (silica gel plates; ethyl acetate/hexane eluent).
  • Stability studies : Accelerated degradation under stress conditions (heat, light, pH extremes) with UV-Vis or LC-MS monitoring .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields or byproduct formation?

  • Factorial design (): Systematically varies parameters (temperature, solvent, catalyst loading) to identify optimal conditions.
    • Example: A 2³ factorial design testing temperature (80°C vs. 120°C), solvent (ethanol vs. DMSO), and catalyst (none vs. p-toluenesulfonic acid).
  • Continuous flow chemistry (): Enhances reproducibility and scalability by maintaining precise control over residence time and mixing.
  • Byproduct mitigation :
    • Use scavengers (e.g., molecular sieves for water-sensitive steps).
    • Adjust stoichiometry to limit side reactions (e.g., excess thiourea to drive cyclization) .

Q. What strategies resolve contradictions in biological activity data for analogues of this compound?

  • Structure-activity relationship (SAR) studies :
    • Modify substituents (e.g., replace sulfanylidene with carbonyl) to assess impact on enzyme inhibition ().
    • Use crystallography or docking studies to identify binding interactions (e.g., with kinase domains) .
  • Dose-response assays : Validate activity across multiple cell lines (e.g., IC₅₀ values in cancer vs. normal cells) .
  • Control experiments : Rule out assay interference (e.g., test for redox activity or aggregation-prone behavior) .

Q. How can computational methods accelerate reaction design for novel derivatives?

  • Reaction path search algorithms ():
    • Quantum mechanical calculations (DFT) predict transition states and intermediates.
    • Machine learning models prioritize synthetic routes based on atom economy or green chemistry metrics.
  • In silico screening :
    • Virtual libraries of derivatives are evaluated for drug-likeness (e.g., Lipinski’s rules) or target affinity (e.g., molecular docking with protease active sites) .

Q. What methodologies characterize the compound’s role in enzyme inhibition studies?

  • Kinetic assays :
    • Measure inhibition constants (Kᵢ) via spectrophotometric monitoring of substrate conversion (e.g., NADH depletion for dehydrogenases) .
    • Use stopped-flow techniques for rapid kinetic analysis.
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) between the compound and target enzymes .
  • X-ray crystallography : Resolves 3D structures of enzyme-inhibitor complexes to guide rational design .

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